

Application Notes and Protocols for Studying Ion Channel Dynamics Using Ziapin 2

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Compound of Interest

Compound Name: Ziapin 2

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For Researchers, Scientists, and Drug Development Professionals

Ziapin 2 is a photopharmacological tool that offers a novel, non-genetic method for modulating cellular membrane potential and studying the dynamics of ion channels.[1] As an amphiphilic azobenzene, **Ziapin 2** integrates into the plasma membrane and undergoes a conformational change upon illumination, providing a powerful way to investigate ion channel function with high spatiotemporal resolution.[2][3]

Principle of Action

In its dark-adapted trans state, **Ziapin 2** molecules within the cell membrane can form dimers, causing a thinning of the membrane and a subsequent increase in its capacitance.[2][4] This alteration in the physical properties of the membrane can influence the activity of mechanosensitive ion channels.[2][5] Upon illumination with visible light (typically around 470 nm), **Ziapin 2** rapidly isomerizes to its cis form.[4][6] This conformational change disrupts the dimers, leading to membrane relaxation, a decrease in capacitance, and a transient hyperpolarization of the cell membrane.[2][7] This light-induced electrical perturbation can be sufficient to trigger action potentials in excitable cells and modulate the activity of various ion channels.[2][3]

The primary advantage of **Ziapin 2** is its ability to modulate neuronal capacitance and excitability in a light-dependent manner without direct interaction with ion channels or

receptors, offering a unique mechanism to study ion channel responses to changes in the membrane's physical environment.[7]

Applications in Ion Channel Research

Ziapin 2 has been successfully employed to study a variety of ion channels, including:

- **Mechanosensitive Potassium Channels (TRAAK):** **Ziapin 2** insertion into the membrane of HEK293T cells expressing human TRAAK channels leads to channel recruitment and a K⁺ ion efflux, resulting in membrane hyperpolarization.[2][5] Light-induced membrane relaxation causes the closure of these channels, leading to depolarization.[2]
- **Voltage-Gated Sodium Channels (NaV1.5):** In cardiomyocytes, the depolarization following the initial light-induced hyperpolarization can be sufficient to reach the threshold for NaV1.5 channel opening, thereby generating action potentials.[3]
- **Bacterial Ion Channels:** In *Bacillus subtilis*, light-induced isomerization of **Ziapin 2** has been shown to trigger the opening of potassium and chloride channels, leading to a sustained hyperpolarization.[4][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using **Ziapin 2** to modulate ion channel activity.

Parameter	Cell Type	Ion Channel(s)	Ziapin 2 Conc.	Light Stimulus	Observed Effect	Reference
Resting Membrane Potential	HEK293T expressing hTRAAK	hTRAAK	25 μ M	Dark	Significant hyperpolarization	[2]
Whole-Cell Currents	HEK293T expressing hTRAAK	hTRAAK	25 μ M	Dark	Significant increase at positive potentials (40 to 100 mV)	[2]
Membrane Capacitance	Various cell types	N/A	Not specified	470 nm light	Light-dependent decrease	[2][4]
Membrane Potential	Bacillus subtilis	K ⁺ and Cl ⁻ channels	5 and 10 μ g/mL	470 nm, >2 mW/mm ²	Transient hyperpolarization of \approx 15 mV	[8][10]
Action Potential Firing	Retinal Ganglion Cells (WT mice)	Endogenous channels	200 μ M	470 nm, 2-20 mW/mm ²	Increased action potential firing	[7]
Action Potential Duration (APD90)	Adult Murine Ventricular Myocytes	NaV1.5, SACs	25 μ M	50 mW/mm ² , 200 ms pulse	402 \pm 19 ms	[3]
Action Potential Generation	Adult Murine Ventricular Myocytes	NaV1.5, SACs	25 μ M	50 mW/mm ² , 20 ms pulse	78% of cells fired APs	[3]
Action Potential	Adult Murine	NaV1.5, SACs	25 μ M	50 mW/mm ² ,	97% of cells fired	[3]

Generation	Ventricular Myocytes	200 ms pulse	APs
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Experimental Protocols

Protocol 1: Modulation of Mechanosensitive TRAAK Channels in HEK293T Cells

This protocol describes how to use **Ziapin 2** to study the dynamics of the mechanosensitive potassium channel TRAAK expressed in HEK293T cells.[\[2\]](#)

1. Cell Culture and Transfection:

- Culture HEK293T cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transfect cells with a plasmid encoding human TRAAK (hTRAAK) using a suitable transfection reagent.
- Use untransfected cells as a control group.
- Plate cells on glass coverslips for electrophysiological recordings 24-48 hours post-transfection.

2. Preparation of **Ziapin 2** Solution:

- Prepare a stock solution of **Ziapin 2** in DMSO.
- On the day of the experiment, dilute the stock solution in the extracellular recording solution to a final concentration of 25 μ M.

3. Electrophysiological Recording:

- Transfer a coverslip with cells to the recording chamber on an inverted microscope.
- Perfuse the cells with the extracellular solution: 135 mM NaCl, 5.4 mM KCl, 5 mM HEPES, 10 mM glucose, 1.8 mM CaCl₂, and 1 mM MgCl₂.[\[2\]](#)
- Use borosilicate glass pipettes (4–7 M Ω) filled with intracellular solution: 12 mM KCl, 125 mM K-gluconate, 1 mM MgCl₂, 0.1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, and 10 mM ATP-Na₂.[\[2\]](#)
- Establish a whole-cell patch-clamp configuration.
- After establishing the whole-cell configuration, perfuse the cells with the **Ziapin 2**-containing extracellular solution.

4. Photostimulation and Data Acquisition:

- Use a light source (e.g., LED) capable of delivering light at ~470 nm.
- Deliver light pulses of defined duration (e.g., 20 ms or 200 ms) and power density (e.g., 54 mW/mm²) through the microscope objective.^[2]
- Record whole-cell currents in voltage-clamp mode and membrane potential in current-clamp mode before, during, and after light stimulation.
- Acquire data using appropriate hardware and software (e.g., Axopatch amplifier and pCLAMP software).

5. Data Analysis:

- Measure the resting membrane potential before and after **Ziapi**n 2 application.
- Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.
- Quantify the peak hyperpolarization and subsequent depolarization in response to light stimulation from current-clamp recordings.

Protocol 2: Optical Modulation of Bacterial Membrane Potential

This protocol details the use of **Ziapi**n 2 to study ion channel dynamics in the Gram-positive bacterium *Bacillus subtilis*.^{[4][8]}

1. Bacterial Culture:

- Grow *Bacillus subtilis* in a suitable medium (e.g., LB broth).
- For experiments investigating the role of specific ions, the medium can be supplemented or depleted of certain components (e.g., glutamate).^[4]

2. **Ziapi**n 2 Loading:

- Harvest bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
- Resuspend the cells in the buffer containing **Ziapi**n 2 at a final concentration of 5-10 µg/mL.^[10]
- Incubate the cells with **Ziapi**n 2 for a sufficient time to allow for membrane incorporation.

3. Membrane Potential Measurement:

- Use a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to monitor changes in membrane potential.
- Incubate the **Ziapin 2**-loaded cells with the fluorescent dye according to the manufacturer's instructions.

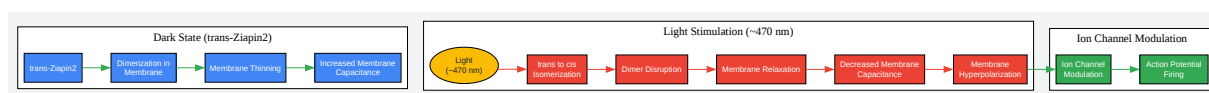
4. Microscopy and Photostimulation:

- Mount the cells on a microscope slide for imaging.
- Use a fluorescence microscope equipped with a light source for both exciting the TMRM dye and stimulating **Ziapin 2** (e.g., a 470 nm LED).
- Acquire a baseline fluorescence signal before stimulation.
- Apply a light pulse (e.g., 10 seconds at $>2 \text{ mW/mm}^2$) to induce **Ziapin 2** isomerization.[10]
- Record the fluorescence intensity over time to measure the change in membrane potential. An increase in TMRM fluorescence indicates hyperpolarization.[8]

5. Data Analysis:

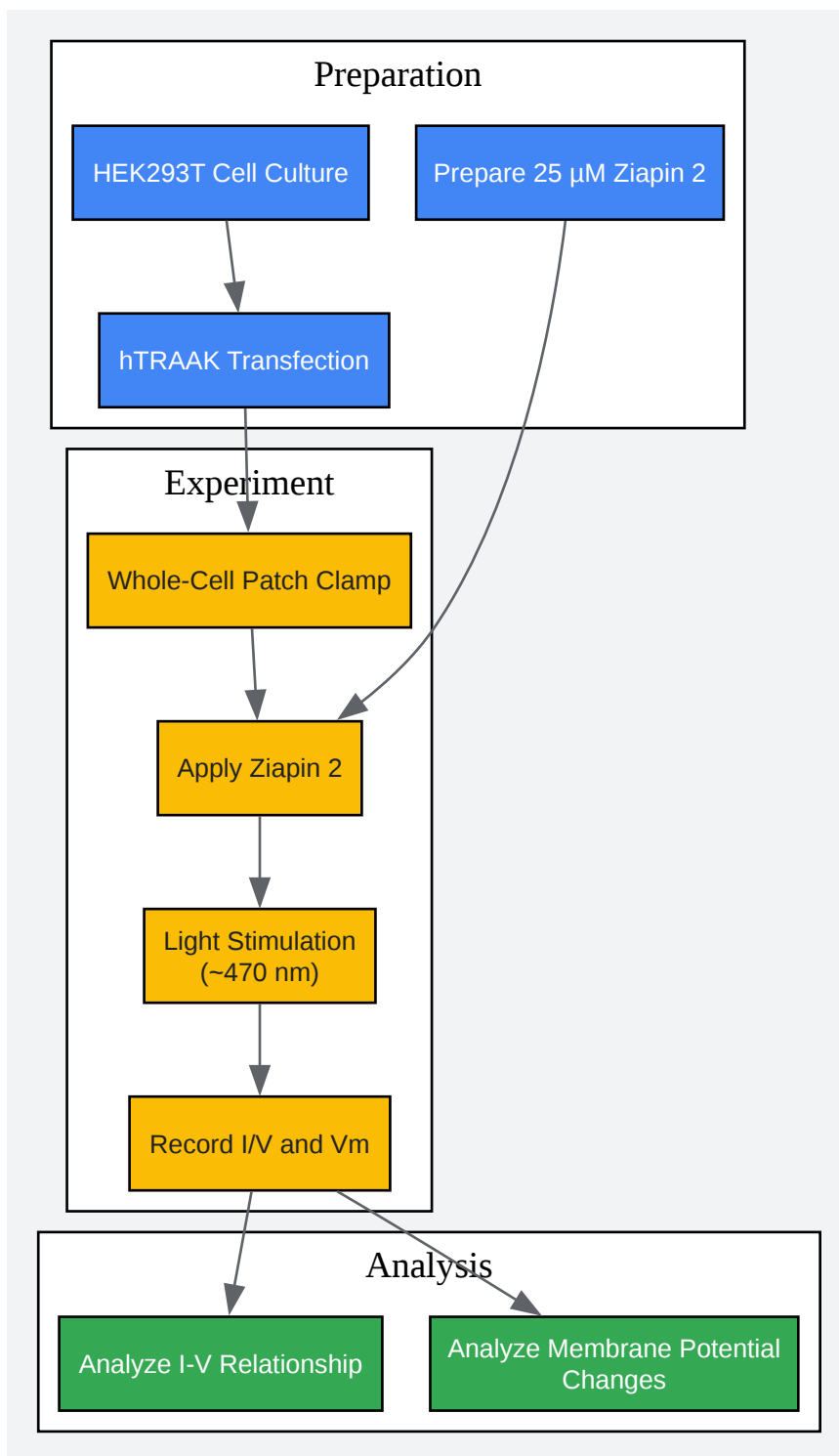
- Quantify the change in fluorescence intensity and correlate it to the change in membrane potential.
- Analyze the kinetics of the hyperpolarization and subsequent repolarization.
- To identify the ion channels involved, experiments can be repeated in the presence of specific ion channel blockers (e.g., TEA for potassium channels, IAA-94 for chloride channels) or with ion channel deletion mutant strains.[4][8]

Visualizations



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Caption: Mechanism of **Ziapin 2** action on the cell membrane and ion channels.



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